molecular formula C11H12N2OS B2745412 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 326024-81-1

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2745412
CAS RN: 326024-81-1
M. Wt: 220.29
InChI Key: NMOXBGROJUWVKC-VAWYXSNFSA-N
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Description

The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be quite complex. The steric effect of the ortho hydrogens on the phenyl ring at 4,8-positions of benzobisoxazole resulted in out-of-plane twisting, and consequently a decrease of the intermolecular π–π interaction .


Chemical Reactions Analysis

Benzothiazole derivatives have been used as electron-transport materials, achieving a maximum external quantum efficiency up to 19.3% .


Physical And Chemical Properties Analysis

Benzothiazole derivatives exhibit excellent thermal stabilities with high glass-transition temperatures . They also exhibit ambipolar transport properties, with both electron and hole mobilities of 10−6–10−5 cm2 V−1 s−1 .

Scientific Research Applications

Electron Transport Materials in Organic Electronics

The electron mobility of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide makes it relevant in organic electronics. It could be part of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), or field-effect transistors (FETs). Its ambipolar transport properties allow both electron and hole conduction, making it versatile for various device architectures .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their application. For instance, in the field of organic photovoltaics, the unique detection performance of certain benzothiazole-based compounds can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex .

Future Directions

Benzothiazole derivatives have shown promise in various fields such as organic electronics and medicinal chemistry . Their unique properties make them an interesting area of study for future research.

properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-4-5-9-10(6-7)15-11(13(9)3)12-8(2)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOXBGROJUWVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

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